[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride
Description
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is a halogenated cyclopropylmethanamine derivative characterized by a bromo substituent at the para position and a fluoro substituent at the ortho position on the phenyl ring. Its molecular formula is C₁₀H₁₂BrClFN (calculated based on analogs in ), with a molecular weight of approximately 290.63 g/mol (estimated from similar compounds).
Properties
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGOJPHPOBRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-fluorophenylacetic acid ethyl ester , which is then subjected to cyclopropanation using ring third formyl chloride in the presence of pyridine and dimethylformamide (DMF) . The resulting intermediate is further reacted with sulfuric acid and acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and substitution reagents like nucleophiles .
Scientific Research Applications
Pharmacological Studies
Research has demonstrated that compounds with similar structures exhibit significant activity as serotonin receptor agonists. For instance, derivatives of cyclopropylmethylamines have been synthesized to explore their efficacy as selective 5-HT_2C receptor agonists. The introduction of halogens like bromine and fluorine has been shown to enhance the potency and selectivity of these compounds for the 5-HT_2C receptor, which is implicated in various psychiatric disorders .
Positive Allosteric Modulation
Cyclopropyl-containing compounds have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). These modulators are promising therapeutic agents for treating conditions such as anxiety and depression. Studies indicate that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride may exhibit similar properties, enhancing the receptor's response to glutamate without directly activating the receptor itself .
Anti-inflammatory Properties
Research into cyclopropyl derivatives has revealed potential anti-inflammatory effects. For example, certain analogs have shown reduced toxicity in microglial cells while maintaining anti-inflammatory potency. This suggests that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride could be explored further for its therapeutic potential in neuroinflammatory conditions .
A study synthesized various fluorinated cyclopropane derivatives to evaluate their biological activity as 5-HT_2C agonists. The findings indicated that compounds with bromine at the para position of the phenyl ring exhibited enhanced binding affinity and selectivity compared to non-halogenated analogs. The synthesized compound [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride was among those showing promising results in receptor binding assays .
Case Study 2: Structural Analysis
The crystal structure analysis of similar compounds has provided insights into the molecular interactions at play. For instance, the geometry and intermolecular interactions observed in related brominated phenyl derivatives suggest that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride may adopt a favorable conformation for binding to target receptors, enhancing its pharmacological profile .
Data Tables
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Cyclopropylmethanamine Derivatives
Table 1: Key Structural Analogs
Key Observations :
- Halogen Position and Type: The 4-bromo-2-fluoro substitution in the target compound differs from the 5-bromo-2-fluoro isomer (), which may alter receptor binding due to steric and electronic effects. Replacement of bromine with fluorine ([1-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride) reduces molecular weight by ~87 g/mol and likely increases polarity .
- Impact on Physicochemical Properties: Bromine and fluorine substituents increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration for CNS targets .
Spectroscopic Data :
- NMR : Substituent positions directly influence chemical shifts. For instance, the 2-fluoro group in the target compound would cause distinct deshielding in ¹H NMR compared to 4-fluoro analogs .
- HRMS : Precision mass data (e.g., [1-(4-(trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride: HRMS ES+ 267.063776) confirms structural integrity .
Commercial and Research Relevance
- Several analogs, such as [1-(4-bromophenyl)cyclopropyl]methanamine hydrochloride (CAS 1208915-57-4), are commercially available (), indicating their utility as building blocks in drug discovery.
- The trifluoromethoxy derivative (CAS 1209685-75-5) is marketed with 99% purity (), underscoring its applicability in high-throughput screening.
Biological Activity
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a bromo-fluorophenyl moiety, which is hypothesized to contribute to its biological activity. The presence of halogen substituents (bromine and fluorine) may enhance lipophilicity and alter the interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These values suggest that the compound could be effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride has been explored through various in vitro studies. Preliminary findings indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
The precise mechanism by which [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, potentially acting as an inhibitor of protein kinases or other critical enzymes involved in cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study examining the antibacterial efficacy of various alkaloids, compounds similar to [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride demonstrated potent activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .
Case Study 2: Anticancer Effects
Another study focused on the anticancer properties of halogenated amines found that compounds with similar structures inhibited the growth of breast cancer cells in vitro. The results suggested that these compounds could disrupt mitochondrial function, leading to increased apoptosis rates in tumor cells .
Q & A
Q. What synthetic strategies are effective for preparing [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, bromo- and fluoro-substituted phenyl groups can be introduced via Suzuki-Miyaura coupling or halogenation prior to cyclopropane ring formation. A key intermediate, 4-bromo-2-fluorophenylcyclopropane, is often synthesized using [2+1] cycloaddition with diazo compounds or via Corey-Chaykovsky reactions. Characterization of intermediates relies on H/C NMR (e.g., cyclopropane protons at δ 0.8–1.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions. Purity is assessed via HPLC with UV detection at 254 nm, as demonstrated in analogous brominated phenethylamine syntheses .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Cyclopropane protons exhibit distinct splitting patterns (e.g., ABX systems) due to ring strain. Fluorine NMR (F NMR) confirms the presence and position of the fluorine substituent (δ -110 to -120 ppm for aryl-F).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring conformation and hydrochloride salt formation, as shown in crystallographic studies of related bromophenylcyclopropylamines .
- LC-MS/MS : Validates molecular weight (e.g., [M+H] at m/z 274.0 for CHBrFN) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use preparative HPLC to isolate the compound to ≥98% purity, as impurities (e.g., dehalogenated byproducts) can skew activity assays .
- Stereochemistry : Chiral HPLC or capillary electrophoresis separates enantiomers, which may exhibit divergent receptor binding profiles .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in receptor expression levels. Cross-validate findings using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics .
Q. What experimental approaches are recommended to study the metabolic stability of the cyclopropane ring in vivo?
- Methodological Answer :
- Isotopic Labeling : Incorporate C or H into the cyclopropane ring to track metabolic degradation via LC-MS/MS.
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to identify oxidative metabolites (e.g., ring-opened diols).
- Pharmacokinetic Profiling : Administer the compound intravenously and orally to assess bioavailability and half-life, correlating results with in vitro stability data .
Q. How can the fluorine substituent's role in target binding be systematically evaluated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the fluorine substituent or with alternative halogens (e.g., Cl, I) and compare binding affinities using radioligand displacement assays.
- Molecular Dynamics Simulations : Model interactions between the fluorine atom and hydrophobic pockets in target proteins (e.g., serotonin receptors), leveraging crystallographic data from brominated analogs .
- Thermodynamic Integration : Quantify the energy contribution of fluorine via free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
